molecular formula C23H27N5O4 B264921 Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B264921
M. Wt: 437.5 g/mol
InChI Key: SJESSGVYNYILGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can block the activation and proliferation of B cells, which play a critical role in the development of various diseases. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit other signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects, including inhibition of B cell activation and proliferation, suppression of autoimmune responses, and anti-inflammatory effects. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. In animal studies, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been well-tolerated and has shown no significant toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also shown good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain diseases and require higher doses or combination therapies.

Future Directions

There are several future directions for the development of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate and related compounds. One direction is to optimize the potency and selectivity of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate to improve its therapeutic efficacy. Another direction is to investigate the potential of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Additionally, further studies are needed to explore the potential of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Finally, the safety and efficacy of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 4-(2-(methyloxy)phenyl)-2-pyridinamine and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of a palladium catalyst. The resulting product is then treated with piperazine and sodium hydride to obtain Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate. This synthesis method has been optimized to yield high purity and yield of Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate.

Scientific Research Applications

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has shown promising results in inhibiting the growth of cancer cells and suppressing autoimmune responses. Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders.

properties

Product Name

Ethyl 4-(2-(methyloxy)phenyl)-6-oxo-2-(4-(2-pyridinyl)-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H27N5O4/c1-3-32-22(30)19-20(16-8-4-5-9-17(16)31-2)25-23(26-21(19)29)28-14-12-27(13-15-28)18-10-6-7-11-24-18/h4-11,19-20H,3,12-15H2,1-2H3,(H,25,26,29)

InChI Key

SJESSGVYNYILGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CC=C4OC

Origin of Product

United States

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